An In-Depth Technical Guide to the Physicochemical Properties of Sodium Tridecane-1-Sulfonate
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Tridecane-1-Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tridecane-1-sulfonate is an anionic surfactant belonging to the alkyl sulfonate class of compounds. Its molecular structure, consisting of a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, imparts amphiphilic properties that make it a versatile molecule in a range of scientific and industrial applications.[1] In the pharmaceutical and drug development sectors, it is primarily utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) to enhance the retention and separation of basic and cationic analytes. Beyond this, its surfactant properties are leveraged in detergents, personal care products, and as a dispersing agent in the formulation of nanoparticles.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its use in these applications, ensuring reproducibility of experimental results, and developing robust formulations.
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium tridecane-1-sulfonate, supported by experimental protocols and comparative data from homologous surfactants.
Core Physicochemical Properties
The utility of sodium tridecane-1-sulfonate is dictated by its behavior at interfaces and in solution. Key parameters such as its molecular weight, solubility, critical micelle concentration (CMC), surface tension, Krafft point, and hydrophile-lipophile balance (HLB) are crucial for its effective application.
| Property | Value | Source(s) |
| Chemical Name | Sodium tridecane-1-sulfonate | |
| Synonyms | Sodium n-tridecyl sulfonate, 1-Tridecanesulfonic acid sodium salt | |
| CAS Number | 5802-89-1 | [1] |
| Molecular Formula | C₁₃H₂₇NaO₃S | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | While specific quantitative data for sodium tridecane-1-sulfonate is not readily available in peer-reviewed literature, it is known to be soluble in water.[2] For comparison, the solubility of the homologous sodium 1-tetradecanesulfonate (C14) in water at 25°C is 25 g/L. The solubility of alkyl sulfonates generally decreases with increasing alkyl chain length. | |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 1-5 mM. For comparison, the CMC of sodium dodecyl sulfate (C12) is approximately 8.3 mM, and sodium tetradecyl sulfate (C14) is approximately 2.1 mM.[3] The CMC of alkyl sulfonates decreases as the length of the hydrophobic alkyl chain increases. | |
| Surface Tension at CMC | Data not available. As an effective surfactant, it significantly lowers the surface tension of water. | |
| Krafft Point | Data not available. The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC.[4] It is expected that the Krafft point of sodium tridecane-1-sulfonate is above room temperature, and it increases with the length of the alkyl chain. | |
| Hydrophile-Lipophile Balance (HLB) | A calculated HLB value for sodium lauryl sulfate (a C12 sulfate) is high, around 40, indicating its high water solubility.[5] The HLB of sodium tridecane-1-sulfonate is expected to be similarly high, classifying it as a water-soluble (lipid-insoluble) surfactant, suitable for use as a detergent and an oil-in-water (O/W) emulsifier.[6] | |
| Thermal Stability | Alkyl sulfonates are generally resistant to heat.[6] While specific TGA data for sodium tridecane-1-sulfonate is not available, studies on related polymeric sodium sulfonates show decomposition beginning around 200°C, with significant mass loss occurring at higher temperatures.[7] |
Experimental Methodologies
A core aspect of ensuring scientific integrity is the ability to independently verify the physicochemical properties of a compound. This section details the experimental protocols for determining some of the key parameters of sodium tridecane-1-sulfonate.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in solution.[3] At this concentration, a distinct change in the physical properties of the solution, such as surface tension, is observed. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3]
Method: Du Noüy Ring Tensiometry
This method measures the force required to detach a platinum-iridium ring from the surface of a liquid, which is proportional to the surface tension.
Protocol:
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Preparation of Solutions:
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Prepare a stock solution of sodium tridecane-1-sulfonate (e.g., 10 mM) in deionized water.
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Perform a series of dilutions to obtain solutions with a range of concentrations, for example, from 0.1 mM to 10 mM.
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Instrument Calibration and Preparation:
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Ensure the tensiometer is calibrated according to the manufacturer's instructions.
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Thoroughly clean the platinum-iridium ring by rinsing with a suitable solvent (e.g., ethanol or acetone) followed by deionized water, and then flaming it to red heat to remove any organic residues.
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-
Measurement:
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Pour the surfactant solution into a clean sample vessel.
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Submerge the clean ring into the solution.
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Slowly raise the ring towards the surface. As the ring passes through the interface, a liquid lamella is formed.
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Continue to pull the ring away from the surface until the lamella breaks. The instrument records the maximum force exerted just before the break.
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Repeat the measurement for each concentration, ensuring the ring is cleaned and dried between each sample.
-
-
Data Analysis:
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Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
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The resulting graph will show two intersecting lines. The point of intersection corresponds to the CMC.
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The surface tension value at the plateau region above the CMC is the surface tension at the CMC.
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Application in Ion-Pair Reversed-Phase HPLC
Sodium tridecane-1-sulfonate serves as an effective ion-pairing reagent for the separation of positively charged analytes in RP-HPLC. The hydrophobic alkyl chain partitions into the non-polar stationary phase, while the negatively charged sulfonate group interacts with the cationic analyte, increasing its retention time.
General Protocol for Method Development:
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Mobile Phase Preparation:
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Aqueous Component (Mobile Phase A): Prepare an aqueous buffer (e.g., phosphate or acetate buffer) at a suitable pH to ensure the analyte is in its cationic form. Dissolve sodium tridecane-1-sulfonate in this buffer at a concentration typically ranging from 5 to 20 mM.
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Organic Component (Mobile Phase B): Use a high-purity organic solvent such as acetonitrile or methanol.
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-
Chromatographic Conditions:
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Column: A C18 or C8 reversed-phase column is commonly used.
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Gradient Elution: Start with a low percentage of the organic mobile phase and gradually increase it to elute the analytes. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often a good starting point.
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Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detection: Use a UV detector set to the wavelength of maximum absorbance of the analyte.
-
-
System Equilibration and Analysis:
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Equilibrate the column with the initial mobile phase composition for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is saturated with the ion-pairing reagent.
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Inject the sample and acquire the chromatogram.
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Optimize the separation by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the gradient profile.
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Synthesis and Purification
For applications requiring high purity, such as in analytical chemistry, understanding the synthesis and purification of sodium tridecane-1-sulfonate is crucial.
Synthesis:
A common method for the synthesis of alkyl sulfonates is the Strecker reaction, which involves the reaction of an alkyl halide with sodium sulfite.
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Reactants: 1-bromotridecane and sodium sulfite.
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Solvent: A mixture of water and a co-solvent like ethanol is often used.
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Conditions: The reaction is typically carried out under reflux for several hours. A phase-transfer catalyst may be used to improve the reaction rate.
Purification:
The crude product can be purified by recrystallization.
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The reaction mixture is concentrated to remove the organic solvent.
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The crude sodium tridecane-1-sulfonate is then dissolved in a minimal amount of hot ethanol.
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The solution is allowed to cool slowly, promoting the formation of crystals.
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The purified crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
Conclusion
Sodium tridecane-1-sulfonate is a valuable anionic surfactant with well-defined applications in analytical chemistry and various industrial formulations. While specific experimental data for some of its physicochemical properties are not extensively reported in peer-reviewed literature, its behavior can be reliably predicted based on the established trends for homologous alkyl sulfonates. The experimental protocols provided in this guide offer a framework for the determination of its key surfactant properties and its effective utilization as an ion-pairing reagent in RP-HPLC. For critical applications, it is recommended that these properties be experimentally verified to ensure the highest degree of accuracy and reproducibility.
References
- Evans, H. C. (1956). Alkyl sulphates. Part I. Critical micelle concentrations of the sodium salts. Journal of the Chemical Society (Resumed), 579-586.
- Goddard, E. D., & Ananthapadmanabhan, K. P. (Eds.). (2018). Interactions of Surfactants with Polymers and Proteins. CRC press.
- Griffin, W. C. (1949). Classification of surface-active agents by “HLB”. Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
-
Green Agrochem. (2025, March 28). Sodium sulfonate chemical. Retrieved from [Link]
- Google Patents. (n.d.). CN103408470A - Preparation method of ion pair chromatographic reagent sodium n-tridecyl sulfonate.
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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PubChem. (n.d.). Sodium Tridecyl Sulfate. Retrieved from [Link]
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e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]
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Wikipedia. (n.d.). Krafft temperature. Retrieved from [Link]
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Scribd. (n.d.). HLB Values for Emulsifiers List. Retrieved from [Link]
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University of Pannonia. (n.d.). Determination of HLB values of some nonionic surfactants and their mixtures. Retrieved from [Link]
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